N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide
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Overview
Description
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Anthraquinone Core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization.
Introduction of Amino and Methoxy Groups: Amination and methoxylation reactions can be performed using appropriate reagents such as ammonia and methanol in the presence of catalysts.
Sulphonamide Formation: The final step involves the reaction of the anthraquinone derivative with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulphonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with similar core structure but lacking the amino, methoxy, and sulphonamide groups.
1-Aminoanthraquinone: Contains an amino group but lacks the methoxy and sulphonamide groups.
4-Methylbenzenesulphonamide: Contains the sulphonamide group but lacks the anthraquinone core.
Uniqueness
N-(1-Amino-9,10-dihydro-2-methoxy-9,10-dioxoanthryl)-4-methylbenzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71412-03-8 |
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Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-17-11-16-18(19(23)22(17)29-2)21(26)15-6-4-3-5-14(15)20(16)25/h3-11,24H,23H2,1-2H3 |
InChI Key |
OUTIRUXPDGYVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C3C(=C2)C(=O)C4=CC=CC=C4C3=O)N)OC |
Origin of Product |
United States |
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